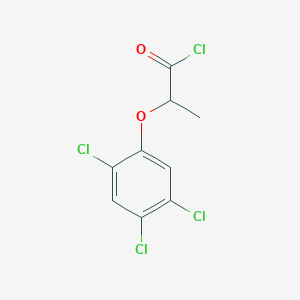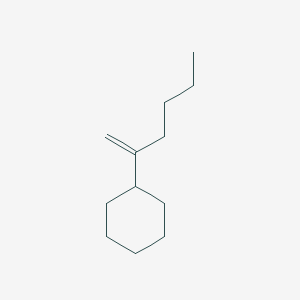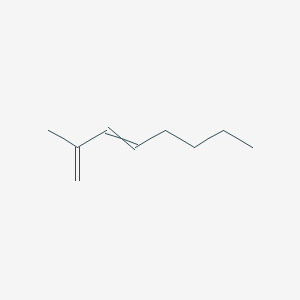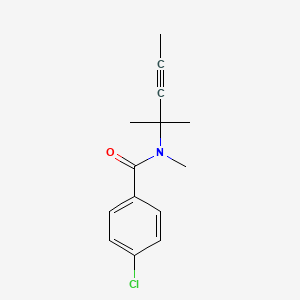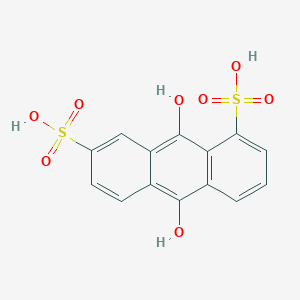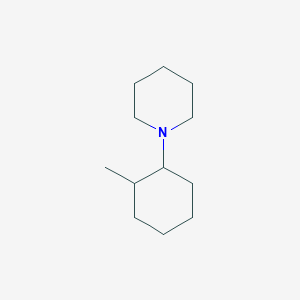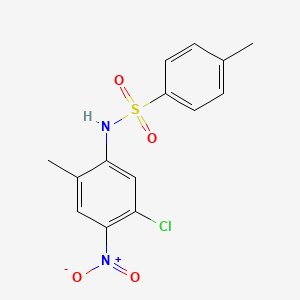
(Pyridazine-4,5-diyl)bis(phenylmethanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pyridazine-4,5-diyl)bis(phenylmethanone) is an organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This specific compound features a pyridazine ring substituted with two phenylmethanone groups at the 4 and 5 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridazine-4,5-diyl)bis(phenylmethanone) typically involves the reaction of pyridazine derivatives with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and helps in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (Pyridazine-4,5-diyl)bis(phenylmethanone) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(Pyridazine-4,5-diyl)bis(phenylmethanone) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine dioxides.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenylmethanone groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Pyridazine dioxides.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Pyridazine-4,5-diyl)bis(phenylmethanone) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Pyridazine-4,5-diyl)bis(phenylmethanone) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: The parent compound of (Pyridazine-4,5-diyl)bis(phenylmethanone).
Phenylmethanone: A simpler compound containing the phenylmethanone group.
Benzoylpyridazine: A related compound with a benzoyl group attached to the pyridazine ring.
Uniqueness
(Pyridazine-4,5-diyl)bis(phenylmethanone) is unique due to the presence of two phenylmethanone groups on the pyridazine ring, which can significantly alter its chemical and biological properties compared to similar compounds. This unique structure allows for specific interactions with molecular targets, making it valuable in various research applications.
Propiedades
Número CAS |
53074-26-3 |
|---|---|
Fórmula molecular |
C18H12N2O2 |
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
(5-benzoylpyridazin-4-yl)-phenylmethanone |
InChI |
InChI=1S/C18H12N2O2/c21-17(13-7-3-1-4-8-13)15-11-19-20-12-16(15)18(22)14-9-5-2-6-10-14/h1-12H |
Clave InChI |
ARAXCKVOCHSIGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CN=NC=C2C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


